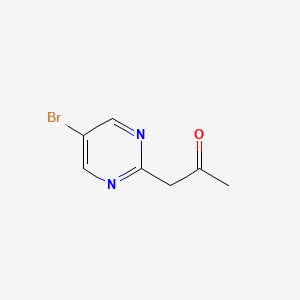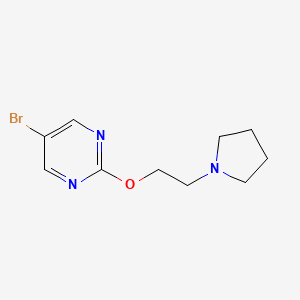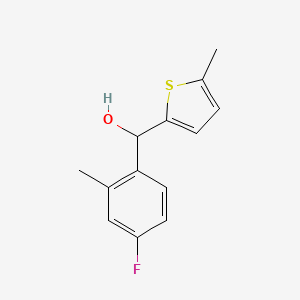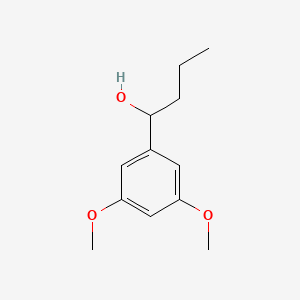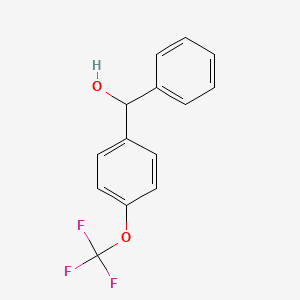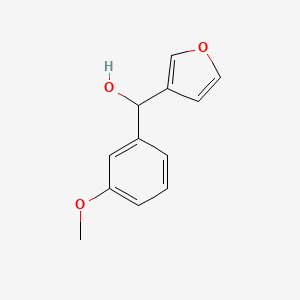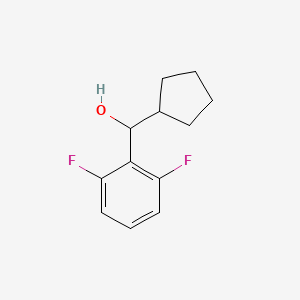
Cyclopentyl (2,6-difluorophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentyl (2,6-difluorophenyl)methanol is an organic compound with the molecular formula C12H14F2O It is characterized by a cyclopentyl group attached to a 2,6-difluorophenyl ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentyl (2,6-difluorophenyl)methanol typically involves the reaction of cyclopentylmagnesium bromide with 2,6-difluorobenzaldehyde. The reaction proceeds via a Grignard reaction mechanism, where the nucleophilic addition of the cyclopentyl group to the carbonyl carbon of the aldehyde occurs, followed by hydrolysis to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of efficient catalysts and purification techniques, such as recrystallization or chromatography, ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding ketone, Cyclopentyl (2,6-difluorophenyl)ketone, using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form Cyclopentyl (2,6-difluorophenyl)methane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to a halide using thionyl chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether.
Substitution: Thionyl chloride in dichloromethane.
Major Products Formed:
Oxidation: Cyclopentyl (2,6-difluorophenyl)ketone.
Reduction: Cyclopentyl (2,6-difluorophenyl)methane.
Substitution: Cyclopentyl (2,6-difluorophenyl)chloride.
Scientific Research Applications
Cyclopentyl (2,6-difluorophenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclopentyl (2,6-difluorophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets are still under investigation, but it is believed that the compound’s unique structure allows it to modulate various biochemical processes.
Comparison with Similar Compounds
Cyclopentyl (2,6-difluorophenyl)methanol can be compared with other similar compounds, such as:
Cyclopentyl (2,6-dichlorophenyl)methanol: Similar structure but with chlorine atoms instead of fluorine, leading to different chemical and biological properties.
Cyclopentyl (2,6-dibromophenyl)methanol: Bromine atoms instead of fluorine, which may affect its reactivity and applications.
Cyclopentyl (2,6-dimethylphenyl)methanol: Methyl groups instead of fluorine, resulting in different steric and electronic effects.
The uniqueness of this compound lies in the presence of fluorine atoms, which impart distinct chemical properties, such as increased stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
cyclopentyl-(2,6-difluorophenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2O/c13-9-6-3-7-10(14)11(9)12(15)8-4-1-2-5-8/h3,6-8,12,15H,1-2,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTCTDFQKUSKKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=C(C=CC=C2F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
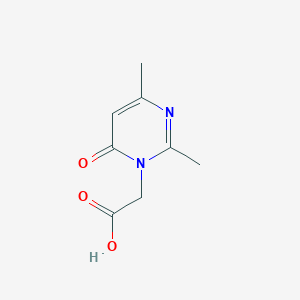
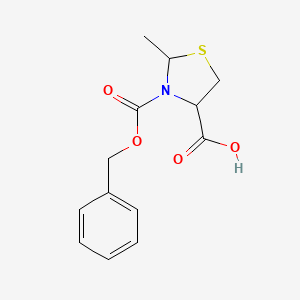
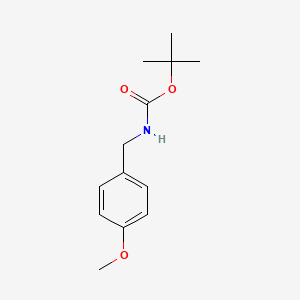
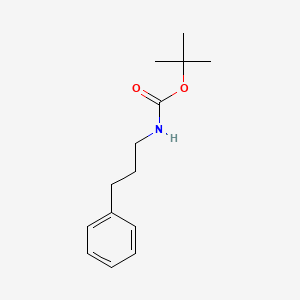
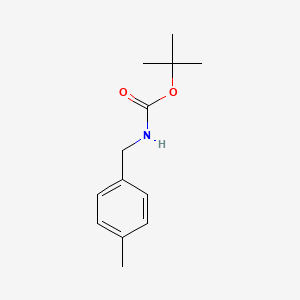
![tert-butyl N-ethyl-N-[(methylcarbamoyl)methyl]carbamate](/img/structure/B7893940.png)
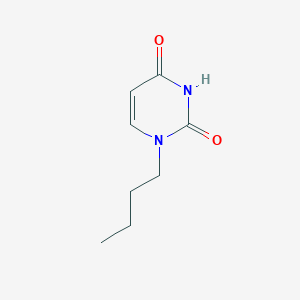
![(2S,4R)-4-hydroxy-1-[(2S)-pyrrolidin-1-ium-2-carbonyl]pyrrolidine-2-carboxylate](/img/structure/B7893965.png)
